2-Methoxy-N,N-dimethyl-4-vinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N,N-dimethyl-4-vinylbenzamide is an organic compound characterized by the presence of a methoxy group, a dimethylamino group, and a vinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N,N-dimethyl-4-vinylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-vinylbenzoic acid, which is reacted with methanol in the presence of a catalyst to form 4-vinylbenzoic acid methyl ester.
Amidation: The methyl ester is then subjected to amidation using N,N-dimethylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N,N-dimethyl-4-vinylbenzamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated benzamide derivatives.
Substitution: Halogenated or nucleophile-substituted benzamides.
Scientific Research Applications
2-Methoxy-N,N-dimethyl-4-vinylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-N,N-dimethyl-4-vinylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N,N-dimethylbenzamide: Lacks the vinyl group, resulting in different reactivity and applications.
2-Methoxy-N,N-dimethylbenzamide: Similar structure but without the vinyl group, leading to distinct chemical properties.
Uniqueness
2-Methoxy-N,N-dimethyl-4-vinylbenzamide is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
4-ethenyl-2-methoxy-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-5-9-6-7-10(11(8-9)15-4)12(14)13(2)3/h5-8H,1H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFKLZGZHUEZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)C=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.